molecular formula C12H10ClFN4 B2500427 (3-Chloro-4-fluorophenyl)-[(1-methylimidazol-2-yl)methyl]cyanamide CAS No. 1444381-11-6

(3-Chloro-4-fluorophenyl)-[(1-methylimidazol-2-yl)methyl]cyanamide

Cat. No.: B2500427
CAS No.: 1444381-11-6
M. Wt: 264.69
InChI Key: YJVSSLAKRNIATM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Chloro-4-fluorophenyl)-[(1-methylimidazol-2-yl)methyl]cyanamide is a chemical compound for research use only. It is not intended for human or veterinary diagnostic or therapeutic uses. This compound features a 3-chloro-4-fluorophenyl group and a 1-methylimidazol-2-yl moiety connected via a cyanamide linker. The 1-methylimidazole structure is a prominent heterocycle in pharmaceuticals and medicinal chemistry, often serving as a key building block in synthetic chemistry . The presence of both halogen substituents and the imidazole ring suggests potential application in developing biologically active molecules, possibly as an inhibitor for enzymes like acetylcholinesterase (AChE) or carbonic anhydrase . The cyanamide functional group can serve as a versatile handle for further chemical derivatization, making this reagent a valuable intermediate for constructing more complex molecules in drug discovery and agrochemical research . Researchers can utilize this compound to explore structure-activity relationships, develop novel therapeutic candidates, or study molecular interaction mechanisms.

Properties

IUPAC Name

(3-chloro-4-fluorophenyl)-[(1-methylimidazol-2-yl)methyl]cyanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClFN4/c1-17-5-4-16-12(17)7-18(8-15)9-2-3-11(14)10(13)6-9/h2-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJVSSLAKRNIATM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1CN(C#N)C2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClFN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-4-fluorophenyl)-[(1-methylimidazol-2-yl)methyl]cyanamide typically involves multi-step organic reactions. One common method starts with the preparation of the 3-chloro-4-fluoroaniline, which is then subjected to a series of reactions to introduce the imidazole and cyanamide groups. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-4-fluorophenyl)-[(1-methylimidazol-2-yl)methyl]cyanamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups on the phenyl ring can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The imidazole moiety can participate in redox reactions, altering the oxidation state of the compound.

    Addition Reactions: The cyanamide group can react with nucleophiles, leading to the formation of new bonds.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the imidazole ring.

Scientific Research Applications

(3-Chloro-4-fluorophenyl)-[(1-methylimidazol-2-yl)methyl]cyanamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of (3-Chloro-4-fluorophenyl)-[(1-methylimidazol-2-yl)methyl]cyanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and functional differences between the target compound and related molecules from the evidence:

Compound Name Core Structure Substituents Functional Groups Hypothesized Applications Key Properties
(3-Chloro-4-fluorophenyl)-[(1-methylimidazol-2-yl)methyl]cyanamide (Target) Imidazole + chloro-fluorophenyl Cl, F (para/meta positions); methyl (imidazole) Cyanamide (-NCN) Pharmaceuticals (e.g., kinase inhibition) High lipophilicity; potential metabolic stability due to fluorine
3-Chloro-N-phenyl-phthalimide () Phthalimide Cl (meta position) Phthalimide (cyclic dicarboximide) Polymer synthesis (monomer precursor) Thermal stability; planar structure for polymer backbone assembly
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde () Pyrazole Cl (phenyl), CF₃ (pyrazole), sulfanyl (S-linker) Sulfanyl (-S-), aldehyde (-CHO) Agrochemicals (e.g., herbicides) Electron-withdrawing CF₃ enhances reactivity; sulfanyl improves solubility

Electronic and Steric Effects

  • Halogen Substituents: The target compound combines chloro and fluoro groups on the phenyl ring. In 5-(3-chlorophenylsulfanyl)-... (), the trifluoromethyl (CF₃) group on pyrazole introduces stronger electron withdrawal than fluorine alone, which could influence reactivity in nucleophilic substitution reactions .
  • Heterocyclic Cores: The imidazole ring in the target compound offers a basic nitrogen atom (pKa ~7), enabling protonation at physiological pH, a feature absent in the phthalimide () and less pronounced in pyrazole (). This property may enhance bioavailability or target binding in biological systems.
  • Functional Groups :

    • The cyanamide group (-NCN) in the target compound is a versatile functional group capable of hydrogen bonding and metal coordination, unlike the phthalimide () or sulfanyl () groups. This could make the target compound more suitable for enzyme inhibition.

Biological Activity

(3-Chloro-4-fluorophenyl)-[(1-methylimidazol-2-yl)methyl]cyanamide is a synthetic organic compound characterized by a chloro-fluoro-substituted phenyl ring, an imidazole moiety, and a cyanamide group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including enzyme inhibition and anticancer properties.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C12H10ClFN4\text{C}_{12}\text{H}_{10}\text{Cl}\text{F}\text{N}_{4}

Key Features:

  • Chloro and Fluoro Substituents : Enhance lipophilicity and biological activity.
  • Imidazole Moiety : Known for its role in biological systems, particularly in enzyme interactions.

Antitumor Activity

Research indicates that compounds containing the 3-chloro-4-fluorophenyl motif exhibit significant antitumor activity. For instance, studies have shown that derivatives of this compound can inhibit cell growth in various cancer cell lines.

CompoundCell LineIC50 (µM)
33SJSA-10.15
39RS4;110.038
60HCT1160.104

These results suggest that the presence of the chloro-fluoro substituents may enhance the potency of the compounds against tumor cells .

Enzyme Inhibition

The compound has also been studied for its inhibitory effects on specific enzymes. Notably, it has shown potential as an inhibitor of tyrosinase, an enzyme implicated in melanin production. The introduction of the 3-chloro-4-fluorophenyl group was found to improve binding interactions with the catalytic site of tyrosinase, leading to enhanced inhibitory activity .

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Inhibition of CFTR : The compound has been linked to the inhibition of cystic fibrosis transmembrane conductance regulator (CFTR), which plays a crucial role in chloride ion transport across epithelial cells. This inhibition is beneficial in treating conditions like cystic fibrosis .
  • Activation of p53 Pathway : In cancer models, some derivatives have been shown to activate the p53 pathway, leading to apoptosis in cancer cells. This effect was observed through pharmacodynamic studies where compounds induced upregulation of p53 and related proteins .

Study on Antitumor Efficacy

A study evaluated the antitumor efficacy of this compound in xenograft models. The compound demonstrated dose-dependent tumor regression with significant efficacy at doses of 100 mg/kg administered orally. The results indicated that the compound could effectively inhibit tumor growth by inducing apoptosis .

Tyrosinase Inhibition Study

In another investigation focusing on tyrosinase inhibition, various derivatives incorporating the 3-chloro-4-fluorophenyl group were synthesized and tested against Agaricus bisporus tyrosinase. The study concluded that compounds with this structural motif exhibited superior inhibitory activity compared to reference compounds, supporting its potential use in cosmetic applications targeting hyperpigmentation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.